2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride
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Overview
Description
2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H6ClFN2. It is a fluorinated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetonitrile under specific conditions to yield the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using common reagents such as hydrogen peroxide or sodium borohydride.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include various fluorinated heterocycles and other derivatives .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology and medicine, it is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with biological molecules, making it effective in modulating various biochemical pathways. This property is particularly useful in drug development, where the compound can be used to design molecules with improved efficacy and selectivity .
Comparison with Similar Compounds
2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar structural features but differ in their reactivity and applications. The presence of the nitrile group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various research applications .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYCNYZVGSAOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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